1-(2-Bromopyrimidin-5-yl)ethanamine
Description
1-(2-Bromopyrimidin-5-yl)ethanamine is a brominated pyrimidine derivative with an ethanamine substituent at the 5-position of the aromatic ring. The pyrimidine core is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, while the bromine atom at position 2 introduces electronic and steric effects that influence reactivity and intermolecular interactions. Its bromine substituent is particularly significant in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for drug discovery or polymer synthesis .
For example, the exact exchange-correlation functional in DFT may accurately model its thermochemical behavior .
Properties
IUPAC Name |
1-(2-bromopyrimidin-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFPJRNUJAIEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromopyrimidin-5-yl)ethanamine typically involves multi-step organic reactions. One common method includes the bromination of pyrimidine derivatives followed by amination. For instance, the preparation of 5-bromopyrimidine can be achieved through bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromopyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromopyrimidin-5-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromopyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Oxygen/Nitrogen Substituents : The bromine atom in this compound increases molecular weight and polarizability compared to oxygen/nitrogen-containing analogs like isoxazole or oxadiazole derivatives. This enhances its utility in halogen-bonding interactions and electrophilic substitution reactions .
- Aromatic Ring Systems: Pyrimidine (C4H3N2) offers two nitrogen atoms, enabling stronger dipole interactions than isoxazole (C3H3NO) or oxadiazole (C2H2N2O). This may influence binding affinity in biological targets .
- Hydrogen-Bonding Capacity: All three compounds have one hydrogen donor (NH2) and three acceptors, suggesting comparable solubility in polar solvents.
Research Findings and Theoretical Insights
- DFT Predictions: The Lee-Yang-Parr correlation functional and Becke’s exact exchange method suggest that this compound has a high electron density at the bromine site, making it reactive in nucleophilic aromatic substitution.
- Crystallography : Tools like SHELX (Sheldrick, 2008) enable precise determination of its crystal structure, which is critical for understanding intermolecular interactions in solid-state applications .
Biological Activity
1-(2-Bromopyrimidin-5-yl)ethanamine (CAS No. 850197-59-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a brominated pyrimidine ring attached to an ethanamine moiety. The presence of the bromine atom and the amine group contributes to its biological properties, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that compounds containing brominated pyrimidine structures exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile, with some derivatives demonstrating MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound has been investigated for its anticancer potential. A study utilizing loss-of-function screening identified specific gene targets involved in the selective killing of cancer cells by compounds similar to this compound. Key pathways implicated include apoptosis and p53 signaling, suggesting that this compound may induce cancer cell death through these mechanisms .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Receptor Interaction : The compound may interact with various receptors, including those involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell proliferation or microbial growth.
- Cellular Uptake : The ethylamine portion facilitates cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of brominated pyrimidines exhibited significant antibacterial activity against clinical isolates, supporting the use of such compounds in developing new antibiotics.
- Cancer Cell Studies : Research involving cancer cell lines showed that treatment with this compound led to increased apoptosis rates, indicating its potential as an anticancer agent.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
